molecular formula C16H10FNO3 B2620626 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 780779-37-5

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B2620626
CAS No.: 780779-37-5
M. Wt: 283.258
InChI Key: SFMVZDJYXQTEAM-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and chromenones It is characterized by the presence of a fluorine atom, a benzamide group, and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 6-amino-2H-chromen-2-one. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides and chromenones.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-oxo-2H-chromen-6-yl)benzamide
  • 4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide
  • 4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Uniqueness

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s biological activity, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

4-fluoro-N-(2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-12-4-1-10(2-5-12)16(20)18-13-6-7-14-11(9-13)3-8-15(19)21-14/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMVZDJYXQTEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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